molecular formula C23H29N7O3 B2764936 8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923204-25-5

8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2764936
CAS RN: 923204-25-5
M. Wt: 451.531
InChI Key: WKPLERSWOYUYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N7O3 and its molecular weight is 451.531. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound’s structure includes a piperazine ring, which is a common motif in biologically active compounds. Piperazine derivatives have been investigated for their antibacterial properties . Researchers have synthesized and characterized novel derivatives with promising antibacterial activity. Further studies could explore its efficacy against specific bacterial strains and mechanisms of action.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been reported to inhibit acetylcholinesterase , an important enzyme in acetylcholine hydrolysis . This suggests that the compound might interact with similar targets.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound might interact with its targets in a way that inhibits the growth of certain bacteria and fungi.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of certain bacteria and fungi.

Pharmacokinetics

It’s worth noting that the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties that contribute to its bioavailability.

Result of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound might lead to the death or inhibition of certain bacteria and fungi at the molecular and cellular levels.

properties

IUPAC Name

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O3/c1-16-15-30-19-20(26(2)23(32)25-21(19)31)24-22(30)29(16)10-4-9-27-11-13-28(14-12-27)17-5-7-18(33-3)8-6-17/h5-8,15H,4,9-14H2,1-3H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPLERSWOYUYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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